molecular formula C11H17N9O B1241636 2-(5-amino-1H-tetrazol-1-yl)-N'-[(E)-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]acetohydrazide

2-(5-amino-1H-tetrazol-1-yl)-N'-[(E)-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]acetohydrazide

Cat. No. B1241636
M. Wt: 291.31 g/mol
InChI Key: PBQCPSIMELBFAM-WLRTZDKTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-amino-1-tetrazolyl)-N-[(1-ethyl-3,5-dimethyl-4-pyrazolyl)methylideneamino]acetamide is a member of tetrazoles.

Scientific Research Applications

Synthesis and Biological Evaluation

Research has shown that derivatives of 1H-pyrazol-4-yl and 1H-pyrazol-1-yl, which are structurally similar to the compound , have been synthesized and evaluated for their biological activities. For instance, Thadhaney, Sharma, Sharma, and Talesara (2011) synthesized ethoxyphthalimide derivatives of pyrazolylthiazoloisoxazoles and pyrazolylthiadiazoles, which were then screened for their antimicrobial activity (Thadhaney et al., 2011).

Antimicrobial Activity

Another study by Asif, Alghamdi, Alshehri, and Kamal (2021) focused on synthesizing new 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl) ethanone derivatives, showing significant antimicrobial activity against common pathogenic bacteria (Asif et al., 2021).

Antimycobacterial Properties

Sidhaye, Dhanawade, Manasa, and Aishwarya (2011) reported on the synthesis of nicotinic acid hydrazide derivatives, with a focus on their antimycobacterial activity. Their findings highlight the potential use of similar compounds in combating mycobacterial infections (Sidhaye et al., 2011).

Structural Studies and Magnetic Properties

Mandal, Roy, Konar, Jana, Ray, Das, Saha, El Fallah, Butcher, Chatterjee, and Kar (2011) conducted a study focusing on the self-assembly of certain ligands, including those with pyrazole derivatives, to form complex structures with unique magnetic properties. This research opens up possibilities for the use of such compounds in magnetic and structural applications (Mandal et al., 2011).

Antitubercular Activity

Mohite, Deshmukh, Pandhare, and Bankar (2021) synthesized novel Schiff’s bases of 2-(1H-tetrazol-5-yl) pyridine and evaluated their antitubercular activity against Mycobacterium Tuberculosis. This suggests a potential application of similar compounds in the treatment of tuberculosis (Mohite et al., 2021).

Corrosion Inhibition

A study by Wang, Wang, Wang, Wang, and Liu (2006) on bipyrazolic-type organic compounds, closely related to the queried compound, investigated their potential as corrosion inhibitors. Their findings contribute to understanding how such compounds can be used in materials science to prevent corrosion (Wang et al., 2006).

properties

Molecular Formula

C11H17N9O

Molecular Weight

291.31 g/mol

IUPAC Name

2-(5-aminotetrazol-1-yl)-N-[(E)-(1-ethyl-3,5-dimethylpyrazol-4-yl)methylideneamino]acetamide

InChI

InChI=1S/C11H17N9O/c1-4-19-8(3)9(7(2)16-19)5-13-14-10(21)6-20-11(12)15-17-18-20/h5H,4,6H2,1-3H3,(H,14,21)(H2,12,15,18)/b13-5+

InChI Key

PBQCPSIMELBFAM-WLRTZDKTSA-N

Isomeric SMILES

CCN1C(=C(C(=N1)C)/C=N/NC(=O)CN2C(=NN=N2)N)C

SMILES

CCN1C(=C(C(=N1)C)C=NNC(=O)CN2C(=NN=N2)N)C

Canonical SMILES

CCN1C(=C(C(=N1)C)C=NNC(=O)CN2C(=NN=N2)N)C

solubility

35.5 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-amino-1H-tetrazol-1-yl)-N'-[(E)-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]acetohydrazide
Reactant of Route 2
Reactant of Route 2
2-(5-amino-1H-tetrazol-1-yl)-N'-[(E)-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]acetohydrazide
Reactant of Route 3
Reactant of Route 3
2-(5-amino-1H-tetrazol-1-yl)-N'-[(E)-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]acetohydrazide
Reactant of Route 4
Reactant of Route 4
2-(5-amino-1H-tetrazol-1-yl)-N'-[(E)-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]acetohydrazide
Reactant of Route 5
Reactant of Route 5
2-(5-amino-1H-tetrazol-1-yl)-N'-[(E)-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]acetohydrazide
Reactant of Route 6
Reactant of Route 6
2-(5-amino-1H-tetrazol-1-yl)-N'-[(E)-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]acetohydrazide

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